molecular formula C15H13N3O4 B12804353 6-Ethyl-9-methyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-25-8

6-Ethyl-9-methyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12804353
CAS No.: 140413-25-8
M. Wt: 299.28 g/mol
InChI Key: JMMPZYQZVRRZDH-UHFFFAOYSA-N
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Description

6-Ethyl-9-methyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-9-methyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Cyclization: Formation of the heterocyclic ring structure.

    Alkylation: Introduction of ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-9-methyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Ethyl-9-methyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathways Involved: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-9-methyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and ring structure, which may confer unique chemical and biological properties.

Properties

CAS No.

140413-25-8

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

6-ethyl-9-methyl-7-nitropyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C15H13N3O4/c1-3-17-13-11(18(20)21)7-9(2)8-12(13)22-14-10(15(17)19)5-4-6-16-14/h4-8H,3H2,1-2H3

InChI Key

JMMPZYQZVRRZDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=CC=N3)C)[N+](=O)[O-]

Origin of Product

United States

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